({5-[3-(Morpholin-4-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid
Description
Properties
IUPAC Name |
2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O6S2/c18-12(19)9-24-14-16-15-13(23-14)10-2-1-3-11(8-10)25(20,21)17-4-6-22-7-5-17/h1-3,8H,4-7,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRVASCFZBXIQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound ({5-[3-(Morpholin-4-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid is a member of the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit a wide range of biological activities, including:
- Antimicrobial Activity
- Anticancer Activity
- Anti-inflammatory Effects
Antimicrobial Activity
Studies have demonstrated that oxadiazole derivatives possess significant antimicrobial properties. For example:
- A study reported that oxadiazole derivatives exhibited MIC (Minimum Inhibitory Concentration) values ranging from 3.12 to 50 µg/mL against various strains of bacteria and fungi, including Candida albicans and Staphylococcus aureus .
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Oxadiazole A | 10 | E. coli |
| Oxadiazole B | 25 | S. aureus |
| Oxadiazole C | 50 | C. albicans |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. A notable finding includes:
- The compound demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
| Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) IC50 (µM) |
|---|---|---|
| HeLa | 15 | 10 |
| MCF7 | 20 | 12 |
| A549 | 18 | 11 |
Anti-inflammatory Effects
Additionally, oxadiazole derivatives have shown promise in reducing inflammation:
- Compounds were tested for their ability to inhibit pro-inflammatory cytokines in vitro, demonstrating significant reductions in TNF-alpha and IL-6 levels .
Case Studies and Research Findings
- Antimicrobial Study : A series of synthesized oxadiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications in the structure enhanced antimicrobial efficacy. The presence of electron-withdrawing groups was crucial for activity enhancement .
- Cytotoxicity Assay : In vitro assays on various cancer cell lines revealed that the compound exhibited significant cytotoxicity compared to standard chemotherapeutics. Molecular docking studies suggested strong binding affinity to key oncogenic targets .
- Inflammation Model : In vivo models demonstrated that treatment with the compound reduced inflammation markers significantly compared to control groups, suggesting its potential as an anti-inflammatory agent .
Scientific Research Applications
Biological Activities
Recent studies have highlighted the biological activities associated with compounds containing the oxadiazole and morpholine structures. The following sections detail specific applications based on current research findings.
Antimicrobial Activity
Research has demonstrated that derivatives of oxadiazole exhibit significant antimicrobial properties. For instance:
- Study Findings : Compounds similar to ({5-[3-(Morpholin-4-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that these compounds possess strong inhibitory effects on bacterial growth, comparable to standard antibiotics like ciprofloxacin .
| Compound | Bacterial Strains Tested | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 18 |
Anti-inflammatory Potential
The compound's structural features suggest potential anti-inflammatory activity:
- Mechanism of Action : It is hypothesized that the morpholine moiety may inhibit specific enzymes involved in inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .
Anticancer Properties
The oxadiazole derivatives have been investigated for their anticancer properties:
- Cell Viability Assays : In vitro studies demonstrated that certain derivatives lead to significant apoptosis in cancer cell lines. For example, compounds showed IC50 values in the low micromolar range against A549 lung cancer cells .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound C | A549 | 5 |
| Compound D | HeLa | 10 |
Synthesis and Derivative Development
The synthesis of this compound involves multiple steps including:
- Formation of the oxadiazole ring via cyclization reactions.
- Introduction of the morpholine sulfonamide group.
- Final acetic acid conjugation.
These synthetic routes allow for modifications that enhance biological activity or target specificity.
Case Studies
Several case studies have documented the effectiveness of similar compounds in clinical settings:
- Clinical Trials : A derivative was tested in a Phase II trial for its efficacy against specific bacterial infections resistant to conventional treatments.
- Laboratory Research : Studies at various institutions have confirmed the cytotoxic effects on tumor cells, leading to further investigations into its mechanism of action.
Chemical Reactions Analysis
Oxadiazole Ring Reactivity
The 1,3,4-oxadiazole core is electron-deficient due to the presence of two electronegative nitrogen atoms. This makes it resistant to electrophilic substitution but reactive toward nucleophilic agents:
-
Nucleophilic substitution : The sulfur atom at position 2 undergoes alkylation with bromomethyl electrophiles (e.g., step 5 in Table 1) .
-
Acid/Base stability : Stable under acidic conditions but may decompose under strong alkaline conditions due to ring opening .
Sulfanyl Group Reactivity
The sulfanyl (-S-) linker exhibits moderate reactivity:
-
Oxidation : Susceptible to oxidation with H₂O₂ or KMnO₄, forming sulfoxides or sulfones .
-
Alkylation/arylation : Reacts with alkyl halides or aryl boronic acids in cross-coupling reactions .
Morpholine Sulfonyl Group
The morpholine sulfonyl moiety is introduced via sulfonation:
-
Sulfonation : Achieved using 4-(bromomethyl)benzenesulfonyl chloride under basic aqueous conditions (pH 9–10) .
-
Hydrogen bonding : The sulfonyl group enhances solubility and participates in hydrogen bonding, influencing crystallinity .
Acetic Acid Functionality
The carboxylic acid group enables further derivatization:
-
Esterification : Reacts with alcohols under acid catalysis (e.g., HCl gas) .
-
Amidation : Forms amides with amines via coupling agents like DCC/DMAP .
Analytical Characterization
Key spectroscopic data for analogous compounds (Table 2):
Table 2: Spectroscopic features of related derivatives
Stability and Degradation
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
2.1.1. Oxadiazole vs. Thiadiazole Derivatives Replacing the 1,3,4-oxadiazole ring with 1,3,4-thiadiazole (e.g., 2-{[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid) alters electronic properties.
2.1.2. Triazole Hybrids
Compounds like 2-({5-[3-(dimethylsulfamoyl)phenyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid (CAS: 732992-69-7) replace oxadiazole with triazole, increasing nitrogen content and hydrogen-bonding capacity. This modification may improve binding to biological targets such as kinases or proteases .
Substituent Variations
Phenyl Ring Substitutions
- Morpholinyl Sulfonyl vs. Methoxy Groups : Derivatives like 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid (CAS: 415679-24-2) feature electron-donating methoxy groups, which reduce electrophilicity compared to the electron-withdrawing morpholinyl sulfonyl group. This difference impacts solubility and target affinity .
- Halogenated Phenyl Groups : Bromo- or fluorobenzyl substitutions (e.g., 3-({5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-1H-indole) enhance lipophilicity and antibacterial potency against Gram-negative pathogens .
Sulfanyl Linker Modifications
- Acetic Acid vs. Thiol : The compound 5-[3-(Morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol (CAS: EN300-03172) replaces the sulfanylacetic acid with a thiol group. This reduces hydrophilicity and may limit metal coordination utility .
Physicochemical Data
*Estimated based on structural similarity to CAS 732992-69-7 .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Morpholinyl sulfonyl enhances binding to polar enzyme active sites (e.g., sulfonamide-targeting enzymes like carbonic anhydrase) .
- Sulfanyl Linkers : The –SCH2COOH group balances hydrophilicity and metal chelation, critical for both bioavailability and functional material design .
- Heterocycle Choice : 1,3,4-Oxadiazole offers metabolic stability compared to thiadiazole, which may undergo faster degradation in vivo .
Q & A
Q. Q1. What are the common synthetic routes for preparing ({5-[3-(Morpholin-4-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid, and how are intermediates validated?
A1. The compound is typically synthesized via multi-step protocols:
- Step 1: Formation of the 1,3,4-oxadiazole core by cyclization of thiosemicarbazides or via condensation of hydrazides with carbon disulfide (e.g., refluxing in ethanol with catalytic acid) .
- Step 2: Sulfonation at the phenyl ring using morpholine sulfonyl chloride under controlled pH (neutral to slightly basic conditions) to introduce the morpholin-4-ylsulfonyl group .
- Step 3: Thioether linkage formation between the oxadiazole and acetic acid moiety via nucleophilic substitution (e.g., using chloroacetic acid derivatives in glacial acetic acid) .
- Validation: Intermediates are confirmed via FTIR (C=S stretch at ~1210 cm⁻¹), ¹H/¹³C NMR (e.g., morpholine sulfonyl protons at δ 3.6–3.8 ppm), and LC-MS (exact mass ±5 ppm) .
Advanced Structural Analysis
Q. Q2. How can X-ray crystallography resolve ambiguities in the spatial arrangement of the sulfonyl and oxadiazole moieties?
A2. Single-crystal X-ray diffraction (SCXRD) is critical for confirming bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonding between sulfonyl oxygen and water molecules). For example:
- Coordination complexes (e.g., cobalt(II) with analogous oxadiazole ligands) reveal planar oxadiazole rings and tetrahedral metal coordination, validated using SHELX software for refinement .
- Software tools: UCSF Chimera can visualize electron density maps and validate bond distances (e.g., S–C bond ~1.75 Å) against theoretical models .
- Caveats: Discrepancies in bond lengths (e.g., S–O vs. S–N) may arise from poor crystal quality; iterative refinement with SHELXL is recommended .
Bioactivity Profiling
Q. Q3. What methodologies are used to evaluate the enzyme inhibitory potential of this compound?
A3. Standard assays include:
- Lipoxygenase (LOX) inhibition: Spectrophotometric monitoring of conjugated diene formation at 234 nm, with IC₅₀ calculated via nonlinear regression .
- α-Glucosidase/Butyrylcholinesterase (BChE) assays: Colorimetric detection of p-nitrophenol release (405 nm) or Ellman’s reagent (412 nm) .
- Advanced studies: Molecular docking (AutoDock Vina) predicts binding poses in enzyme active sites (e.g., BChE’s catalytic triad), validated by MD simulations (GROMACS) to assess stability .
Data Contradictions in Bioactivity
Q. Q4. How can researchers reconcile conflicting bioactivity data across structural analogs?
A4. Discrepancies often arise from:
- Substituent effects: Electron-withdrawing groups (e.g., –NO₂) on the phenyl ring enhance LOX inhibition but reduce solubility, skewing IC₅₀ values .
- Assay variability: Differences in enzyme sources (e.g., human vs. microbial BChE) or buffer pH (optimal activity at pH 7.4 vs. 8.0) must be standardized .
- Statistical validation: Use ANOVA with post-hoc Tukey tests to compare IC₅₀ values across ≥3 replicates; exclude outliers via Grubbs’ test .
Advanced Coordination Chemistry
Q. Q5. What strategies optimize metal complex formation with this ligand for catalytic or medicinal applications?
A5. Key considerations:
- Metal selection: Transition metals (Co²⁺, Cu²⁺) favor octahedral geometries, enhancing stability via d-orbital interactions .
- Ligand design: The sulfonyl group acts as a weak-field ligand, while the oxadiazole’s sulfur participates in π-backbonding with metals like Pt²⁺ .
- Characterization: EPR spectroscopy for paramagnetic complexes (e.g., Co²⁺) and cyclic voltammetry to assess redox activity (e.g., Cu²⁺/Cu⁺) .
Troubleshooting Synthetic Challenges
Q. Q6. How can low yields during the final thioether coupling step be mitigated?
A6. Common fixes include:
- Solvent optimization: Replace glacial acetic acid with DMF for better solubility of intermediates .
- Catalysis: Add KI (10 mol%) to accelerate nucleophilic substitution .
- Purification: Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the product from by-products like disulfides .
Computational Modeling for SAR
Q. Q7. How do computational methods inform structure-activity relationships (SAR) for derivatives?
A7. Techniques include:
- DFT calculations: Gaussian 09 optimizes geometries at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps correlating with reactivity) .
- QSAR models: Use MOE or Schrodinger’s QikProp to link descriptors (e.g., LogP, polar surface area) with bioactivity .
- Limitations: Over-reliance on in silico data may miss solvent effects; validate with experimental IC₅₀ .
Stability and Degradation Pathways
Q. Q8. What analytical methods track hydrolytic or oxidative degradation of this compound?
A8. Protocols involve:
- Forced degradation: Expose to 0.1 M HCl/NaOH (hydrolysis) or H₂O₂ (oxidation) at 40°C for 24 hours .
- Analysis: UPLC-MS/MS identifies degradation products (e.g., sulfonic acid derivatives from sulfonyl group oxidation) .
- Storage: Lyophilize and store at –20°C under argon to prevent thioether bond cleavage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
